molecular formula C20H15ClN6O2 B12218749 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyri midin-8-yl)]-5-methoxyphenol

2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyri midin-8-yl)]-5-methoxyphenol

Cat. No.: B12218749
M. Wt: 406.8 g/mol
InChI Key: DGUFNVYCTVLEKG-UHFFFAOYSA-N
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Description

  • Reactants: Intermediate with chloro-substituted phenyl ring, 5-methoxyphenol
  • Conditions: Nucleophilic aromatic substitution reaction
  • Product: Final compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol typically involves multi-step reactions

  • Step 1: Synthesis of Hydropyrazolo-triazolo-pyrimidine Core

    • Reactants: 5-chloro-2-methylphenylhydrazine, 1,2,4-triazole-3-carboxylic acid
    • Conditions: Reflux in ethanol, presence of a dehydrating agent such as phosphorus oxychloride
    • Product: Intermediate hydropyrazolo-triazolo-pyrimidine

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenol group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may target the chloro-substituted phenyl ring, potentially converting the chloro group to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the chloro-substituted phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products

    Oxidation: Quinone derivatives

    Reduction: Dechlorinated phenyl derivatives

    Substitution: Substituted phenyl derivatives with various nucleophiles

Scientific Research Applications

Chemistry

The compound’s unique structure makes it a valuable intermediate in organic synthesis

Biology

In biological research, the compound may serve as a probe to study enzyme interactions and receptor binding. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

The compound’s potential pharmacological properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities, are of interest in medicinal chemistry. Researchers are investigating its efficacy and safety in preclinical studies.

Industry

In the industrial sector, the compound may be used as a precursor for the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable building block in chemical manufacturing.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, and nucleic acids. The chloro-substituted phenyl ring and hydropyrazolo-triazolo-pyrimidine core are key structural elements that enable these interactions. The compound may inhibit enzyme activity, modulate receptor signaling, or interfere with nucleic acid function, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-hydroxyphenol
  • 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-ethoxyphenol
  • 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methylphenol

Uniqueness

The presence of the methoxyphenol group in 2-[3-(5-Chloro-2-methylphenyl)(6-hydropyrazolo[5,4-d]1,2,4-triazolo[1,5-e]pyrimidin-8-yl)]-5-methoxyphenol distinguishes it from similar compounds. This functional group may enhance the compound’s solubility, reactivity, and biological activity, making it a unique and valuable molecule for various applications.

Properties

Molecular Formula

C20H15ClN6O2

Molecular Weight

406.8 g/mol

IUPAC Name

2-[10-(5-chloro-2-methylphenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]-5-methoxyphenol

InChI

InChI=1S/C20H15ClN6O2/c1-11-3-4-12(21)7-16(11)27-19-15(9-23-27)20-24-18(25-26(20)10-22-19)14-6-5-13(29-2)8-17(14)28/h3-10,28H,1-2H3

InChI Key

DGUFNVYCTVLEKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=C(C=C(C=C5)OC)O

Origin of Product

United States

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